1,2-Difluoro-3-methyl-4-nitrobenzene
CAS No.: 914348-35-9
Cat. No.: VC2817800
Molecular Formula: C7H5F2NO2
Molecular Weight: 173.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 914348-35-9 |
---|---|
Molecular Formula | C7H5F2NO2 |
Molecular Weight | 173.12 g/mol |
IUPAC Name | 1,2-difluoro-3-methyl-4-nitrobenzene |
Standard InChI | InChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 |
Standard InChI Key | ODMLBEQUDLHJMW-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1F)F)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C=CC(=C1F)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
1,2-Difluoro-3-methyl-4-nitrobenzene is an aromatic compound containing a benzene ring with four substituents: two fluorine atoms at positions 1 and 2, a methyl group at position 3, and a nitro group at position 4. This arrangement of substituents creates a unique electronic distribution within the molecule, influencing its chemical behavior and reactivity patterns.
Physical Properties
While specific data for 1,2-Difluoro-3-methyl-4-nitrobenzene is limited, we can extrapolate properties based on similar compounds. For instance, 1,2-Difluoro-3-nitrobenzene has a molecular weight of 159.090 g/mol, density of approximately 1.5±0.1 g/cm³, and a boiling point of 219.0±20.0 °C at 760 mmHg . With the addition of a methyl group, 1,2-Difluoro-3-methyl-4-nitrobenzene would likely have a molecular weight around 173 g/mol and potentially similar physical characteristics with slight modifications due to the methyl substituent.
Structural Comparison
The arrangement of substituents in 1,2-Difluoro-3-methyl-4-nitrobenzene distinguishes it from similar compounds. The table below compares key structural features with related compounds:
Synthesis Methods
Reaction Conditions
The synthesis would require careful control of reaction conditions to achieve regioselectivity. The electron-withdrawing properties of fluorine atoms would influence the orientation of incoming substituents, particularly in electrophilic aromatic substitution reactions.
Chemical Reactivity
Electronic Effects
The presence of two fluorine atoms and a nitro group creates a highly electron-deficient aromatic system. The fluorine atoms exert both inductive (electron-withdrawing) and mesomeric (electron-donating) effects, while the nitro group is strongly electron-withdrawing through both mechanisms. These combined effects make the benzene ring susceptible to nucleophilic aromatic substitution reactions rather than electrophilic ones.
Reaction Patterns
1,2-Difluoro-3-methyl-4-nitrobenzene would likely participate in:
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Nucleophilic aromatic substitution reactions, particularly at positions adjacent to the nitro group
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Reduction of the nitro group to form amino derivatives
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Oxidation of the methyl group to form carboxylic acid derivatives
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Cross-coupling reactions utilizing the halogen substituents
Analytical Methods
Identification Techniques
The following techniques would be appropriate for characterizing 1,2-Difluoro-3-methyl-4-nitrobenzene:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)
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Mass Spectrometry
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Infrared Spectroscopy
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X-ray Crystallography (for solid-state structure)
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